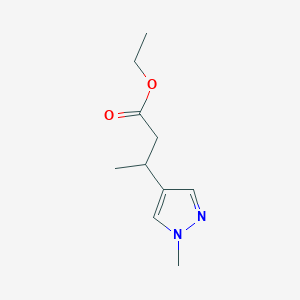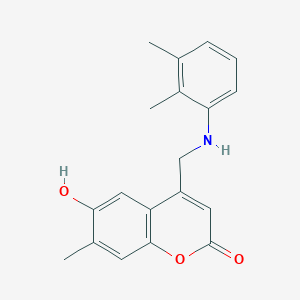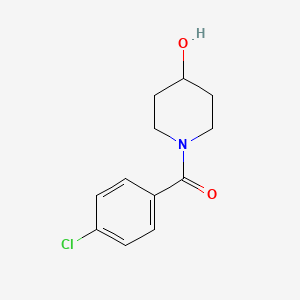
ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate, also known as EMPB, is a synthetic compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate has been investigated for its potential applications in various scientific fields. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, it has been evaluated for its potential as a ligand for GABA(A) receptors, which are involved in the regulation of neurotransmission. In biochemistry, it has been used as a tool to study the structure and function of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用机制
The mechanism of action of ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate is not fully understood, but it is believed to involve the modulation of neurotransmission in the brain. It has been shown to bind to GABA(A) receptors and enhance their activity, leading to an increase in inhibitory neurotransmission. This may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase activity, which may contribute to its potential therapeutic effects in Alzheimer's disease. It has also been shown to modulate the activity of GABA(A) receptors, leading to an increase in inhibitory neurotransmission. In animal studies, it has been shown to have anxiolytic and sedative effects, suggesting its potential as a therapeutic agent for anxiety disorders.
实验室实验的优点和局限性
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a tool for studying the structure and function of enzymes such as acetylcholinesterase. However, it also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate. One area of interest is the development of more potent and selective ligands for GABA(A) receptors, which may have therapeutic potential for anxiety disorders and other neurological disorders. Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethyl 3-bromobutanoate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the pyrazole ring, followed by esterification of the resulting carboxylic acid with ethanol. The final product is obtained after purification by column chromatography.
属性
IUPAC Name |
ethyl 3-(1-methylpyrazol-4-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-14-10(13)5-8(2)9-6-11-12(3)7-9/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSWGSPABXRSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate](/img/structure/B2575847.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]but-2-enamide](/img/structure/B2575849.png)
![3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2575850.png)

![1-allyl-2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2575852.png)

![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/no-structure.png)
![4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2575855.png)



![N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2575866.png)